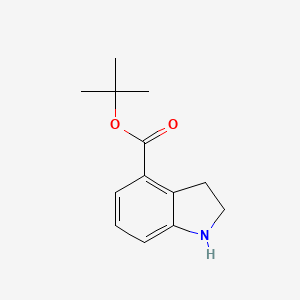

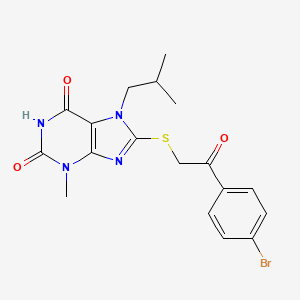

![molecular formula C19H18BrNO2S B3000054 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide CAS No. 2034317-15-0](/img/structure/B3000054.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide” is a complex organic compound that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a heterocyclic compound, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves various methods such as the Gewald reaction, Paal–Knorr reaction, Fiesselmann synthesis, and Hinsberg synthesis . A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

The benzothiophene moiety present in the compound is known for its anti-inflammatory properties. Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea , act as anti-inflammatory agents . This suggests that our compound of interest could potentially be used in the development of new anti-inflammatory drugs, targeting various inflammatory diseases.

Antipsychotic Potential

Thiophene derivatives have been reported to exhibit antipsychotic effects. The compound could be investigated for its efficacy in treating psychiatric disorders, leveraging the thiophene core’s known biological activity in this domain .

Anti-Arrhythmic Effects

The structural similarity of the compound to other thiophene-based molecules that show anti-arrhythmic activity indicates potential applications in cardiovascular research. It could be explored as a lead molecule for developing new treatments for arrhythmias .

Antioxidant Properties

Thiophene derivatives are also recognized for their antioxidant capabilities. The compound could be studied for its ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in many chronic diseases .

Antimicrobial and Antifungal Uses

The benzothiophene core is associated with antimicrobial and antifungal activities. This compound could serve as a starting point for the synthesis of new agents to combat microbial and fungal infections .

Anti-Cancer Research

Compounds with a thiophene nucleus have been found to possess anti-cancer properties. The compound could be valuable in cancer research, particularly in the synthesis and characterization of novel thiophene moieties with therapeutic activity against various cancer types .

Kinase Inhibition

Thiophene derivatives have been used as kinase inhibitors, which are crucial in the treatment of diseases like cancer. The compound’s potential as a kinase inhibitor could be explored, which might lead to the development of new cancer therapies .

Serotonin Receptor Modulation

Research on similar benzothiophene derivatives has shown affinity towards 5-HT1A serotonin receptors, which are important targets in treating depression and anxiety. The compound could be evaluated for its binding affinity and efficacy as a serotonin receptor modulator .

Wirkmechanismus

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht1a serotonin receptors can influence various physiological functions regulated by serotonin .

Pharmacokinetics

It is known that thiophene, a component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action on the 5-HT1A serotonin receptors can potentially influence numerous physiological functions regulated by serotonin, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It may also have implications for psychiatric disorders such as depression and anxiety .

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2S/c1-12(9-13-11-24-18-6-4-3-5-15(13)18)21-19(22)16-10-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDJRIBPDOYAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)

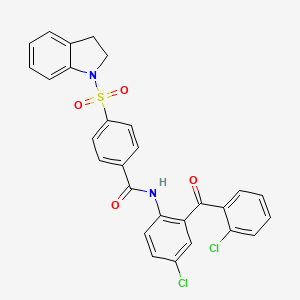

![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)

![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)

![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)

![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)